molecular formula C19H24BrNO4 B385223 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005085-26-6

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385223
CAS No.: 1005085-26-6
M. Wt: 410.3g/mol
InChI Key: AIRKOCWUHPLTJO-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C19H24BrNO4 and its molecular weight is 410.3g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

The compound interacts with its targets by opening the KCNQ2 and KCNQ4 potassium channels . This action results in the hyperpolarization of the cell membrane, reducing the cell’s excitability and modulating the electrical signaling.

Biochemical Pathways

The opening of KCNQ2 and KCNQ4 potassium channels affects the potassium ion flow across the cell membrane . This action influences various downstream effects, including the regulation of neuronal excitability, neurotransmitter release, and signal transduction.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of neuronal excitability and modulation of electrical signaling . These effects could potentially be harnessed for therapeutic purposes, particularly in conditions characterized by neuronal hyperexcitability.

Biological Activity

The compound 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Chemical Formula : C16_{16}H22_{22}BrN1_{1}O3_{3}
  • Molecular Weight : 363.26 g/mol

The presence of the bromine atom and the dimethoxyphenyl group is significant for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various pathways:

  • Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Case Study : A related compound demonstrated an IC50_{50} value of 0.05 μM against MDA468 breast cancer cells .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Research Findings : Studies show that related compounds can reduce inflammation markers in vitro .

3. Neuroprotective Effects

Neuroprotective properties have been reported for compounds in the same class:

  • Mechanism : Reduction of oxidative stress and modulation of neuroinflammatory responses.
  • Case Study : A study indicated protective effects against neurotoxicity in PC12 cells .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerApoptosis induction
Anti-inflammatoryCytokine inhibition
NeuroprotectiveOxidative stress reduction

Research Findings

Research has focused on the synthesis and evaluation of biological activities of similar compounds. The following findings are notable:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and biological efficacy.
  • Bioassay Methods : Standardized bioassays have been employed to assess cytotoxicity and anti-inflammatory effects.

Properties

IUPAC Name

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO4/c1-17(2)18(3)8-9-19(17,14(20)15(18)22)16(23)21-12-7-6-11(24-4)10-13(12)25-5/h6-7,10,14H,8-9H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRKOCWUHPLTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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